molecular formula C22H15N3O3 B15098605 N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide

N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B15098605
M. Wt: 369.4 g/mol
InChI Key: QEIZFXOQUZQKGR-UHFFFAOYSA-N
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Description

“N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide” is a complex organic compound that belongs to the class of quinoline carboxamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzodioxole and pyridine moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the benzodioxole group: This step may involve the reaction of a suitable benzodioxole derivative with the quinoline intermediate.

    Formation of the carboxamide: The final step could involve the reaction of the quinoline derivative with a pyridine carboxylic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

“N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: It could be explored as a potential drug candidate for treating various diseases.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The benzodioxole and pyridine moieties could play a crucial role in binding to the target and exerting the desired effect.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxamides: These compounds share the quinoline core and carboxamide functionality.

    Benzodioxole derivatives: Compounds containing the benzodioxole moiety.

    Pyridine derivatives: Compounds with a pyridine ring.

Uniqueness

“N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide” is unique due to the combination of the benzodioxole, pyridine, and quinoline moieties in a single molecule. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H15N3O3

Molecular Weight

369.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H15N3O3/c26-22(24-14-8-9-20-21(11-14)28-13-27-20)16-12-19(18-7-3-4-10-23-18)25-17-6-2-1-5-15(16)17/h1-12H,13H2,(H,24,26)

InChI Key

QEIZFXOQUZQKGR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5

Origin of Product

United States

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